Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate
Overview
Description
Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate is a chemical compound with the molecular formula C14H18F3NO4 and a molecular weight of 321.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluoromethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl moiety. One common method involves the use of tert-butyl nitrite (t-BuONO) and aniline starting materials, followed by the addition of B2pin2 to the intermediately generated diazonium salt . The reaction conditions often require a catalytic quantity of a radical initiator such as benzoyl peroxide (BPO) to aid the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Another compound with a tert-butyl group and a hydroxyphenyl moiety.
Tert-butyl (S)-(2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate: A stereoisomer of the compound with similar chemical properties.
Uniqueness
Tert-butyl (2-hydroxy-1-(4-(trifluoromethoxy)phenyl)ethyl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4/c1-13(2,3)22-12(20)18-11(8-19)9-4-6-10(7-5-9)21-14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVYDJCKBXFJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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